molecular formula C8H15NO3 B558647 Boc-L-alaninal CAS No. 79069-50-4

Boc-L-alaninal

Cat. No.: B558647
CAS No.: 79069-50-4
M. Wt: 173.21 g/mol
InChI Key: OEQRZPWMXXJEKU-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-L-alaninal, also known as tert-butoxycarbonyl-L-alanine aldehyde, is a derivative of the amino acid alanine. It is commonly used in peptide synthesis and organic chemistry due to its ability to act as a protecting group for amino acids. The compound has the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol .

Mechanism of Action

Target of Action

It’s known that boc-l-alaninal is used as a reagent in organic synthesis , implying that its targets could be a wide range of organic compounds depending on the specific reaction.

Mode of Action

This compound interacts with its targets through chemical reactions. As a reagent, it participates in the formation of new bonds, contributing to the synthesis of complex organic molecules . The exact mode of action can vary depending on the specific reaction in which this compound is used.

Result of Action

The molecular and cellular effects of this compound’s action would be determined by the specific molecules it helps synthesize. For example, it has been used as a reagent for the organic synthesis of the C(26)-C(32) Oxazole Fragment of Calyculin C .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reagents or catalysts. For instance, it is recommended to be stored at a temperature of −20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-L-alaninal can be synthesized through the reaction of L-alanine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane. The resulting Boc-L-alanine is then oxidized to this compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Boc-L-alaninal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Boc-L-alaninal is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure derived from alanine, making it suitable for the synthesis of alanine-containing peptides. Its aldehyde group provides additional reactivity compared to other Boc-protected amino acids, allowing for diverse chemical transformations .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQRZPWMXXJEKU-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426755
Record name Boc-L-alaninal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79069-50-4
Record name Boc-L-alaninal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(2S)-1-oxopropan-2-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-L-alaninal
Reactant of Route 2
Boc-L-alaninal
Reactant of Route 3
Boc-L-alaninal
Reactant of Route 4
Boc-L-alaninal
Reactant of Route 5
Boc-L-alaninal
Reactant of Route 6
Boc-L-alaninal
Customer
Q & A

Q1: What role did Boc-L-alaninal play in the synthesis of janolusimide B?

A1: this compound served as a crucial starting material in the 11-step synthesis of acetylated ester 192, a key intermediate in the determination of the absolute configuration of janolusimide B []. The synthesis involved a crotylation reaction of this compound as one of the key steps.

Q2: How does the use of this compound in the synthesis of natural product analogues contribute to our understanding of structure-activity relationships?

A2: While the provided research doesn't directly explore the SAR of this compound itself, its use in synthesizing analogues of natural products like janolusimide B allows for systematic modifications of the target molecule's structure [, ]. By analyzing the biological activity of these modified analogues, researchers can gain valuable insights into how specific structural features influence the overall activity, potency, and selectivity of the parent natural product.

Q3: Are there any documented applications of this compound in the development of agricultural chemicals?

A3: One of the research papers mentions exploring new routes for synthesizing biotin biosynthetic precursors and their fluorinated analogues, which are considered potentially valuable in agricultural chemistry []. Although the specific involvement of this compound isn't detailed in this context, its versatility as a chiral building block suggests its potential application in the synthesis of these agricultural compounds. Further research would be needed to fully explore this possibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.